molecular formula C11H10N6O3 B2692845 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1170141-56-6

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2692845
CAS No.: 1170141-56-6
M. Wt: 274.24
InChI Key: VKVOIUKPRRZVOW-UHFFFAOYSA-N
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Description

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, which are then coupled with the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
  • 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxylate
  • 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOIUKPRRZVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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